![molecular formula C19H12N4O B4834666 3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4834666.png)
3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine
Overview
Description
3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been reported to scavenge free radicals and inhibit the growth of tumor cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine have been studied. It has been reported to reduce the levels of inflammatory mediators in vitro and in vivo. It has also been reported to have antioxidant activity by scavenging free radicals. Additionally, it has been shown to inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine in lab experiments is its potential as a therapeutic agent for various diseases. It has also been reported to have fluorescent properties, which can be useful for detection purposes. However, one limitation is that the yield of the product varies depending on the synthesis method used.
Future Directions
There are several future directions for the study of 3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies can be conducted to determine its mechanism of action and to optimize its synthesis methods for higher yields.
Scientific Research Applications
3-(2-furyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine has been studied for its potential applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease. Additionally, it has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
3-(furan-2-yl)-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O/c1-2-7-13(8-3-1)17-14-9-4-5-10-15(14)18-20-21-19(23(18)22-17)16-11-6-12-24-16/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDQVKSUZARILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CO4)C5=CC=CC=C52 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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